

Predicted Secondary Structure of TachypleginA-2: A Technical Guide

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Compound of Interest

Compound Name: *TachypleginA-2*

Cat. No.: *B1682877*

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This technical guide provides an in-depth analysis of the predicted secondary structure of **TachypleginA-2**, a potent antimicrobial peptide. Due to the limited availability of direct structural studies on **TachypleginA-2**, this guide leverages the extensive research conducted on its close homolog, Tachyplesin I. Tachyplesin I and **TachypleginA-2** (also referred to as Tachyplesin II in some literature) exhibit high sequence homology and share the same disulfide bridge pattern, resulting in a virtually identical three-dimensional structure. Therefore, the structural data of Tachyplesin I serves as a reliable proxy for understanding the conformation of **TachypleginA-2**.

Data Presentation: Quantitative Analysis of Secondary Structure

The solution structure of Tachyplesin I has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy and is available in the Protein Data Bank (PDB). Analysis of the PDB entry 2RTV provides a quantitative breakdown of its secondary structural elements.

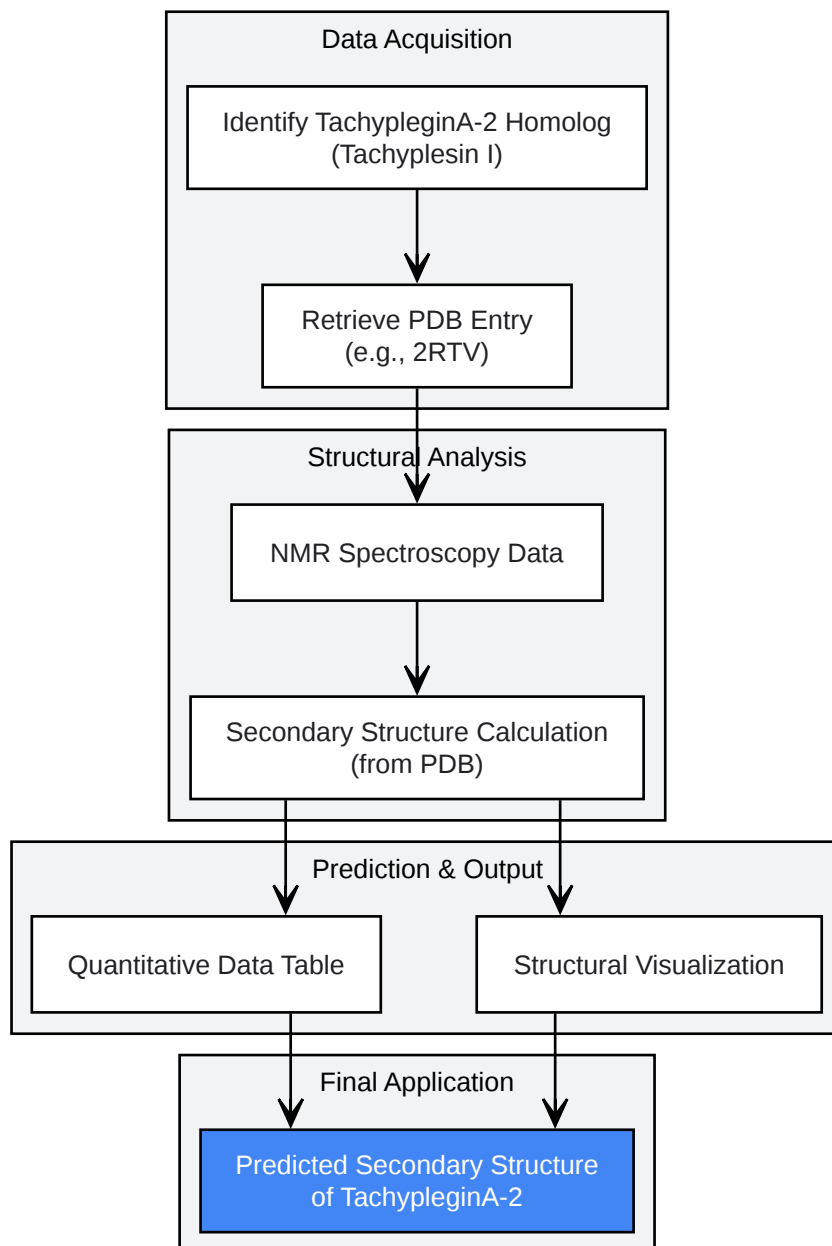
Secondary Structure Element	Residue Range	Percentage of Total Residues
Antiparallel β -Sheet	3-8 and 11-16	70.6%
β -Turn	8-11	23.5%
Coil/Unstructured	1-2 and 17	5.9%

This data reveals that the dominant secondary structure of Tachyplesin I, and by extension **TachypleginA-2**, is a well-defined β -hairpin motif. This rigid conformation is stabilized by two crucial disulfide bonds (Cys3-Cys16 and Cys7-Cys12).

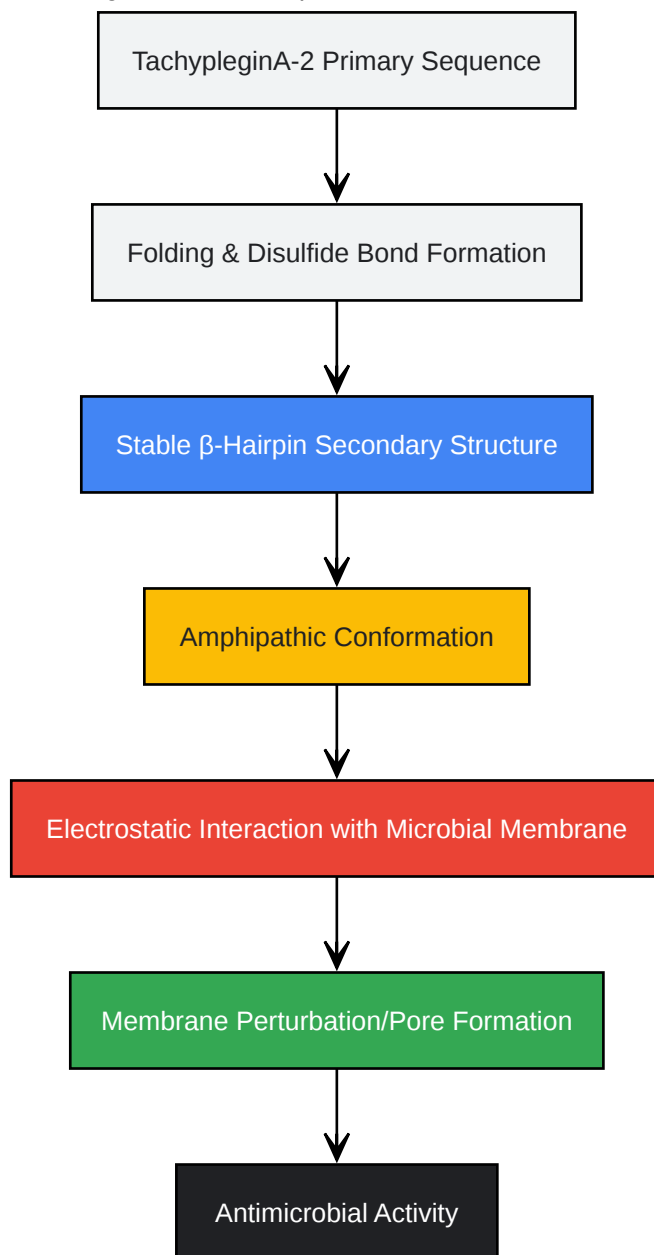
Mandatory Visualization: Predicted Structural Workflow

The following diagram illustrates the workflow for determining the predicted secondary structure of **TachypleginA-2**, leveraging the data from its homolog, Tachyplesin I.

Workflow for TachypleginA-2 Secondary Structure Prediction



Logical Relationship of Structure to Function

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